molecular formula C19H25NO B3070367 N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline CAS No. 1002652-12-1

N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline

Cat. No. B3070367
CAS RN: 1002652-12-1
M. Wt: 283.4 g/mol
InChI Key: JNCBWECPCAOJOT-UHFFFAOYSA-N
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Description

The compound “N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline” is an organic compound based on its name. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a tert-butyl group (a central carbon atom attached to three methyl groups), and an ethoxy group (an oxygen atom bonded to two carbon atoms). The “N-” at the beginning suggests that the benzyl group is attached to the rest of the molecule via a nitrogen atom .

Scientific Research Applications

Biodegradation and Environmental Fate of Related Compounds

  • A study focused on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater identified microorganisms capable of degrading ETBE through aerobic processes. This research sheds light on the metabolic pathways and the environmental impact of ether compounds, offering insights into the broader category of tert-butyl compounds (Thornton et al., 2020).

Antioxidant Properties and Stability

  • Research on synthetic phenolic antioxidants (SPAs), including those with tert-butyl groups, highlights their widespread use and the environmental and health concerns associated with their persistence and toxicity. This context is valuable when considering the synthesis and application of compounds like N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline, especially regarding their stability and potential effects (Liu & Mabury, 2020).

Chemical Stability and Reactions

  • The stability-increasing effects of glycosyl acylation in anthocyanins, with a focus on how acylation affects chemical stability, offer insights into how modifications to compounds, such as the introduction of tert-butyl groups, can influence their properties and applications in various industries (Zhao et al., 2017).

Ecotoxicity and Environmental Health

  • A review on the ecotoxicity of nonylphenol ethoxylates and related compounds emphasizes the importance of understanding the environmental and health impacts of chemical substances. This perspective is relevant when considering the use and disposal of tert-butyl-containing compounds, including N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline (Staples et al., 2004).

properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-5-21-18-12-10-17(11-13-18)20-14-15-6-8-16(9-7-15)19(2,3)4/h6-13,20H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCBWECPCAOJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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